molecular formula C14H13N3O2S B5823479 3-(5-oxo-2-thioxo-4-imidazolidinylidene)-1-propyl-1,3-dihydro-2H-indol-2-one

3-(5-oxo-2-thioxo-4-imidazolidinylidene)-1-propyl-1,3-dihydro-2H-indol-2-one

Cat. No. B5823479
M. Wt: 287.34 g/mol
InChI Key: WGVIXLDZHCQYPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-oxo-2-thioxo-4-imidazolidinylidene)-1-propyl-1,3-dihydro-2H-indol-2-one, also known as Prothionamide, is a synthetic compound used in the treatment of tuberculosis. It is a derivative of thioamide and is structurally similar to isoniazid, another drug used in the treatment of tuberculosis. Prothionamide is an important drug in the fight against tuberculosis, a disease that affects millions of people worldwide.

Mechanism of Action

3-(5-oxo-2-thioxo-4-imidazolidinylidene)-1-propyl-1,3-dihydro-2H-indol-2-onee works by inhibiting the synthesis of mycolic acid, a key component of the cell wall of mycobacteria, the bacteria that cause tuberculosis. By inhibiting the synthesis of mycolic acid, 3-(5-oxo-2-thioxo-4-imidazolidinylidene)-1-propyl-1,3-dihydro-2H-indol-2-onee disrupts the integrity of the cell wall, leading to the death of the bacteria.
Biochemical and Physiological Effects
3-(5-oxo-2-thioxo-4-imidazolidinylidene)-1-propyl-1,3-dihydro-2H-indol-2-onee has been shown to have a good safety profile, with few side effects reported. It is generally well-tolerated by patients, although some may experience gastrointestinal side effects such as nausea and vomiting. 3-(5-oxo-2-thioxo-4-imidazolidinylidene)-1-propyl-1,3-dihydro-2H-indol-2-onee has also been shown to have a low potential for drug interactions, making it a useful drug in combination therapy for tuberculosis.

Advantages and Limitations for Lab Experiments

3-(5-oxo-2-thioxo-4-imidazolidinylidene)-1-propyl-1,3-dihydro-2H-indol-2-onee has several advantages for use in lab experiments. It is a potent antimicrobial agent, making it useful for studying the mechanisms of bacterial resistance. It is also relatively inexpensive and easy to obtain, making it accessible to researchers. However, 3-(5-oxo-2-thioxo-4-imidazolidinylidene)-1-propyl-1,3-dihydro-2H-indol-2-onee does have some limitations. It is not effective against all strains of tuberculosis, and it may not be as effective as other drugs in some cases. Additionally, the synthesis of 3-(5-oxo-2-thioxo-4-imidazolidinylidene)-1-propyl-1,3-dihydro-2H-indol-2-onee is a complex process that requires specialized equipment and expertise.

Future Directions

For the study of 3-(5-oxo-2-thioxo-4-imidazolidinylidene)-1-propyl-1,3-dihydro-2H-indol-2-onee include the development of new formulations of the drug and the study of its mechanism of action.

Synthesis Methods

The synthesis of 3-(5-oxo-2-thioxo-4-imidazolidinylidene)-1-propyl-1,3-dihydro-2H-indol-2-onee involves the reaction of 2-propyl-3-oxo-1,3-dihydroindole-1-carboxylic acid with thiosemicarbazide. The resulting compound is then reacted with acetic anhydride to produce 3-(5-oxo-2-thioxo-4-imidazolidinylidene)-1-propyl-1,3-dihydro-2H-indol-2-onee. The synthesis of 3-(5-oxo-2-thioxo-4-imidazolidinylidene)-1-propyl-1,3-dihydro-2H-indol-2-onee is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

3-(5-oxo-2-thioxo-4-imidazolidinylidene)-1-propyl-1,3-dihydro-2H-indol-2-onee has been extensively studied for its antimicrobial properties, particularly in the treatment of tuberculosis. It has been shown to be effective against drug-resistant strains of tuberculosis, making it an important drug in the fight against this disease. 3-(5-oxo-2-thioxo-4-imidazolidinylidene)-1-propyl-1,3-dihydro-2H-indol-2-onee has also been studied for its potential use in the treatment of other bacterial infections.

properties

IUPAC Name

5-(2-hydroxy-1-propylindol-3-yl)-2-sulfanylideneimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-2-7-17-9-6-4-3-5-8(9)10(13(17)19)11-12(18)16-14(20)15-11/h3-6,19H,2,7H2,1H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGVIXLDZHCQYPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C1O)C3=NC(=S)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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